molecular formula C17H22N2O4 B13965194 N-Boc-2-Amino-3-quinolin-4-yl-propionic acid

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid

Cat. No.: B13965194
M. Wt: 318.4 g/mol
InChI Key: WXOIXGATAYRCFO-UHFFFAOYSA-N
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Description

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid is a chemical compound with the molecular formula C17H20N2O4 and a molecular weight of 316.36 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-Amino-3-quinolin-4-yl-propionic acid typically involves multiple steps One common method starts with the protection of the amino group using the Boc protecting groupThe final step involves the formation of the propionic acid side chain .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar steps as in laboratory synthesis, but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-2-Amino-3-quinolin-4-yl-propionic acid involves its interaction with specific molecular targets. The Boc protecting group allows for selective reactions at the amino group, while the quinoline moiety can interact with various biological targets, such as enzymes and receptors. The propionic acid side chain can also play a role in the compound’s activity by influencing its solubility and binding properties .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-2-Amino-3-quinolin-4-yl-acetic acid: Similar structure but with an acetic acid side chain instead of propionic acid.

    N-Boc-2-Amino-3-quinolin-4-yl-butyric acid: Similar structure but with a butyric acid side chain.

    N-Boc-2-Amino-3-quinolin-4-yl-valeric acid: Similar structure but with a valeric acid side chain.

Uniqueness

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid is unique due to its specific combination of the Boc-protected amino group, the quinoline moiety, and the propionic acid side chain. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-quinolin-4-yl]propanoic acid

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-9-8-11(10-13(18)15(20)21)12-6-4-5-7-14(12)19/h4-8,13H,9-10,18H2,1-3H3,(H,20,21)

InChI Key

WXOIXGATAYRCFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C2=CC=CC=C21)CC(C(=O)O)N

Origin of Product

United States

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